1,1'-Oxydioctan-2-ol
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Overview
Description
1,1’-Oxydioctan-2-ol is an organic compound with the molecular formula C16H34O3. It is a colorless liquid with a distinctive odor and is soluble in many organic solvents such as ethanol and ether . This compound is primarily used as an intermediate in various chemical synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Oxydioctan-2-ol can be synthesized through the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products
Industrial Production Methods: Industrial production of 1,1’-Oxydioctan-2-ol typically involves the use of ethylene and triethylaluminium under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxydioctan-2-ol undergoes several types of chemical reactions, including:
Substitution: The hydroxyl group in 1,1’-Oxydioctan-2-ol can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride.
Substitution: Thionyl chloride.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,1’-Oxydioctan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Oxydioctan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites . These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Pentan-2-ol
- Pentan-3-ol
- Ethanol
- Phenol
Comparison: 1,1’-Oxydioctan-2-ol is unique due to its longer carbon chain and the presence of an ether linkage, which imparts different chemical and physical properties compared to shorter-chain alcohols like ethanol and phenol . This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
21875-81-0 |
---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
1-(2-hydroxyoctoxy)octan-2-ol |
InChI |
InChI=1S/C16H34O3/c1-3-5-7-9-11-15(17)13-19-14-16(18)12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
TVPBCGITZQHSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COCC(CCCCCC)O)O |
Origin of Product |
United States |
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